molecular formula C14H16N2O5 B2747382 methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 1416981-42-4

methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2747382
CAS No.: 1416981-42-4
M. Wt: 292.291
InChI Key: BPJQQVCVYHRBIT-UHFFFAOYSA-N
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Description

Methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trimethoxyphenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction. A common method involves the use of a Suzuki coupling reaction where a boronic acid derivative of 3,4,5-trimethoxyphenyl is coupled with a halogenated pyrazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and esterification steps to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: The major product is the corresponding alcohol, methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-methanol.

    Substitution: Products vary depending on the substituent introduced, such as 3,4,5-trimethoxyphenyl-1H-pyrazole-5-carboxylate derivatives with nitro or halogen groups.

Scientific Research Applications

Methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetic Acid: Shares the trimethoxyphenyl group but differs in the core structure.

    3,4,5-Trimethoxybenzaldehyde: Another compound with the trimethoxyphenyl group, used in different synthetic applications.

    3,4,5-Trimethoxyphenyl-1H-pyrazole: Lacks the carboxylate ester group but has a similar pyrazole core.

Uniqueness

Methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the combination of the trimethoxyphenyl group and the pyrazole ring with a carboxylate ester. This structure imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-18-11-5-8(6-12(19-2)13(11)20-3)9-7-10(16-15-9)14(17)21-4/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJQQVCVYHRBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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